1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene
Description
1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene (CAS: 1355247-02-7) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a 4-methylpiperazinomethyl group at position 3 on the benzene ring. Its molecular formula is C₁₂H₁₆BrFN₂, with a molar mass of 287.17 g/mol . The 4-methylpiperazine moiety enhances solubility in polar solvents and may improve bioavailability in pharmacological contexts, while the halogen atoms contribute to electronic effects and metabolic stability. This compound is primarily used in medicinal chemistry as a building block for drug discovery, particularly in targeting receptors where halogenated aromatic systems are critical .
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13)12(10)14/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPPILNGNYQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742740 | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-02-7 | |
| Record name | Piperazine, 1-[(3-bromo-2-fluorophenyl)methyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzene derivative, followed by the introduction of the piperazine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.
Scientific Research Applications
1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, influencing biological pathways. The bromine and fluorine atoms can also affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinomethyl and Amine-Substituted Analogs
Key Insights :
- The 4-methylpiperazine group in the target compound improves water solubility compared to morpholine or alkylamine analogs, making it preferable for aqueous reaction conditions .
- Morpholine derivatives (e.g., CAS 1355247-75-4) exhibit higher lipophilicity (logP ~2.8 vs. 1.5 for the target compound), favoring blood-brain barrier penetration .
- Alkylamine-substituted analogs (e.g., propyl- or butylaminomethyl) are synthetically simpler but lack the piperazine ring’s hydrogen-bonding capacity, reducing receptor affinity in some cases .
Halogenated Benzene Derivatives
Key Insights :
- Trifluoromethyl/trifluoromethoxy groups increase metabolic stability and electron-withdrawing effects, making these compounds resistant to oxidative degradation .
- The methyl-substituted analog (CAS 452-63-1) lacks functional complexity but is cost-effective for bulk material synthesis .
Benzophenone Derivatives
Key Insights :
- The benzophenone backbone introduces conjugation, enabling applications in light-activated therapies or as UV stabilizers .
Biological Activity
1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene, with the CAS number 1355247-02-7, is a synthetic organic compound notable for its potential biological activities. This compound features a bromine atom, a fluorine atom, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions.
Properties
- Molecular Formula : C12H15BrF2N2
- Molecular Weight : 303.16 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Potential Biological Targets:
- Serotonin Receptors : The compound may act as a ligand for serotonin receptors, which are crucial for mood regulation and cognitive functions.
- Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating psychiatric disorders.
- Enzymatic Pathways : The compound may inhibit or modulate enzyme activity involved in metabolic pathways.
Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of this compound indicated that it exhibited significant binding affinity to serotonin receptors. In vitro assays demonstrated that the compound could enhance serotonin uptake, suggesting its potential as an antidepressant agent.
Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in breast and lung cancer cells by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.3 | Caspase activation |
Study 3: Antimicrobial Properties
Another study investigated the antimicrobial activity of the compound against various bacterial strains. Results showed that it had moderate antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-Bromo-2-fluoro-3-(methylpiperazinomethyl)benzene | Moderate serotonin receptor binding |
| 1-Chloro-2-fluoro-3-(4-methylpiperazinomethyl)benzene | Lower anticancer activity |
| 1-Bromo-2-fluoro-3-(4-piperidinomethyl)benzene | Enhanced neuroactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
